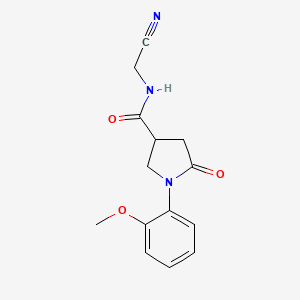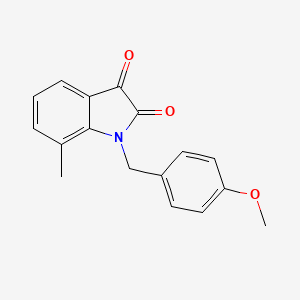
1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The presence of a methoxy group and a benzyl group suggests that it might have unique chemical properties compared to other indole derivatives .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione” were not found, 4-methoxybenzyl esters are known to be readily introduced under a number of mild reaction conditions . They are often used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, specific structural data for this compound was not found .Applications De Recherche Scientifique
Photoinduced Molecular Transformations
Kobayashi et al. (1993) described the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones, a class of compounds related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, through a unique regioselective photoaddition process. This method is notable for its one-step reaction and potential applications in developing photoactive materials and molecules for photoinduced molecular transformations (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Photochromism and Fluorescence
Balenko et al. (2010) investigated the structures and photochromic properties of novel heterocyclic fulgides based on benzo[g]indole structures. These compounds demonstrated notable photochromism, fluorescence, and thermal stability, which are relevant for applications in materials science and optoelectronics (Balenko, Makarova, Rybalkin, Shepelenko, Popova, Tkachev, Aldoshin, Metelitsa, Bren, & Minkin, 2010).
Crystallographic Studies
Wu et al. (2011) conducted a crystallographic study on a compound similar to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, providing insights into its molecular structure and potential interactions. This research aids in understanding the physical properties of such compounds, which is crucial for their application in material science and pharmaceuticals (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis of Carbamate Derivatives
Velikorodov et al. (2010) explored the synthesis of carbamate derivatives of indole, which includes compounds structurally related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione. Such derivatives have potential applications in the development of new pharmaceuticals and organic compounds (Velikorodov, Kuanchalieva, & Titova, 2010).
Synthetic Approaches in Organic Chemistry
Kametani et al. (1979) reported a synthetic approach to seco-mitosane type compounds, starting from pyrrolo[1,2-a]indole derivatives, related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione. This research contributes to the field of organic synthesis, particularly in the creation of complex heterocyclic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1979).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-4-3-5-14-15(11)18(17(20)16(14)19)10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJKVHYFZFWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)
![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)
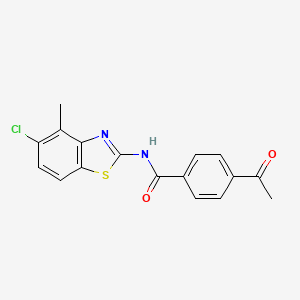
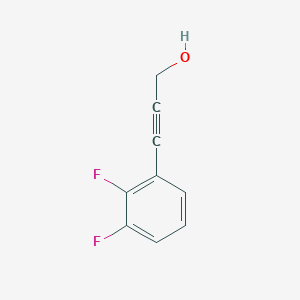

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)
![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
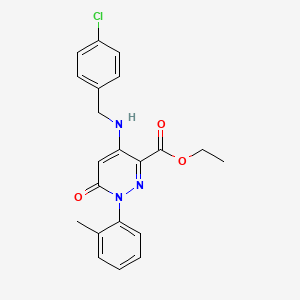
![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)
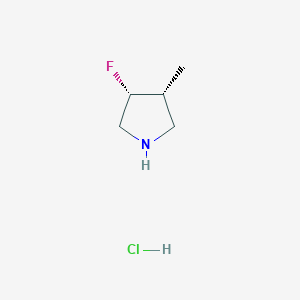

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

